4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-14-8-9-15-16(11-14)25-18(20-15)21-17(22)7-4-10-26(23,24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNPQUAQZBDENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the chlorobenzene moiety: Chlorination of the benzo[d]thiazole core can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the butanamide group: This step involves the reaction of the chlorinated benzo[d]thiazole with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide. In vitro evaluations have demonstrated that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted on related benzothiazole derivatives showed promising results against a range of pathogens. The evaluation utilized the turbidimetric method to assess antimicrobial activity, revealing that specific substitutions on the benzothiazole ring enhance efficacy against resistant strains .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The underlying mechanisms often involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of benzothiazole derivatives, it was found that modifications at specific positions on the benzothiazole ring significantly influenced anticancer activity. For instance, compounds with hydrophobic substitutions exhibited enhanced potency against cancer cell lines .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that certain benzothiazole derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively.
Case Study: Enzyme Activity Studies
In silico studies have been employed to predict the binding affinities of these compounds to target enzymes. The results indicated that this compound could serve as a lead compound for further development in enzyme inhibition strategies .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . In the case of HIV-1 reverse transcriptase inhibition, it binds to the allosteric site of the enzyme, inhibiting its activity and preventing viral replication .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide, focusing on synthetic routes, physicochemical properties, and biological activities.
Structural and Functional Differences
- Sulfonyl vs. Piperazine/Azetidine Groups : The benzylsulfonyl group in the target compound distinguishes it from analogs like 3a (piperazine-containing acetamide) or azetidin-2-ones . Sulfonyl groups typically improve metabolic stability but may reduce membrane permeability compared to alkyl chains .
- Amide Linker Variations : The butanamide chain in the target compound provides greater flexibility than the rigid thiazolidin-4-one ring in derivatives from . This flexibility may enhance binding to diverse targets but could also increase conformational entropy, reducing affinity .
Critical Insights and Limitations
- Gaps in Data: No direct pharmacological data exist for this compound.
- Synthetic Challenges : The benzylsulfonyl moiety may complicate purification due to polarity, as seen in sulfonamide syntheses () .
Biological Activity
4-(Benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 486.0 g/mol
This structure features a benzothiazole moiety, which is commonly associated with various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Targeting Inflammatory Pathways : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines play a crucial role in inflammatory responses, making this compound a candidate for anti-inflammatory therapies .
- Anticancer Activity : The benzothiazole core is known for its anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
In Vitro Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Cytokine Inhibition : In vitro tests demonstrated that derivatives effectively reduced mRNA expression levels of IL-1β and IL-6 in human keratinocyte cells. For instance, compounds similar to the target compound showed significant inhibition at concentrations around 10 μM .
- Cell Proliferation : Compounds exhibiting structural similarities have been reported to significantly inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells .
In Vivo Studies
In vivo evaluations further support the potential of this compound:
- Animal Models : Administration of related compounds in mouse models demonstrated reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) following LPS-induced inflammation. This suggests a promising anti-inflammatory effect without significant hepatotoxicity .
Case Studies and Research Findings
Recent research highlights the importance of benzothiazole derivatives in drug development:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
